Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Structure-Activity Relationship Medicinal Chemistry Oxadiazole SAR

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1909309-73-4) is a pre-formed lithium salt of a 1,3,4-oxadiazole-2-carboxylic acid bearing a 2,6-difluorophenyl substituent at the 5-position. Its molecular formula is C₉H₃F₂LiN₂O₃, with a molecular weight of 232.1 g·mol⁻¹ and a typical commercial purity specification of ≥95%.

Molecular Formula C9H3F2LiN2O3
Molecular Weight 232.07
CAS No. 1909309-73-4
Cat. No. B2700970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate
CAS1909309-73-4
Molecular FormulaC9H3F2LiN2O3
Molecular Weight232.07
Structural Identifiers
SMILES[Li+].C1=CC(=C(C(=C1)F)C2=NN=C(O2)C(=O)[O-])F
InChIInChI=1S/C9H4F2N2O3.Li/c10-4-2-1-3-5(11)6(4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1
InChIKeyFCTBTXHTWMMJEM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1909309-73-4): Structural Baseline and Procurement-Relevant Characteristics


Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1909309-73-4) is a pre-formed lithium salt of a 1,3,4-oxadiazole-2-carboxylic acid bearing a 2,6-difluorophenyl substituent at the 5-position. Its molecular formula is C₉H₃F₂LiN₂O₃, with a molecular weight of 232.1 g·mol⁻¹ and a typical commercial purity specification of ≥95% . The compound is classified as a research chemical supplied exclusively for laboratory-scale R&D applications [1]. In the solid state, it combines a lithium cation with a carboxylate anion conjugated to an electron-deficient heterocyclic core. The 2,6-difluorophenyl substitution pattern distinguishes it from para-halogenated or non-fluorinated analogs, imparting a unique combination of steric shielding around the ortho-positions and strong electron-withdrawing character that influences both supramolecular assembly and electronic properties . No bulk-scale or GMP-grade procurement options have been identified in publicly accessible supplier databases as of the search date, positioning the compound as an early-stage research tool or intermediate rather than a commercial off-the-shelf product.

Why Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Substituting this compound with a generic 1,3,4-oxadiazole salt—even one carrying a simple fluorine substituent—introduces consequential changes in three interdependent property dimensions: (i) the 2,6-difluorophenyl topology, which creates a unique steric and electronic environment distinct from 3-, 4-, or 2,4-difluoro isomers; (ii) the counter-cation identity (Li⁺ vs. Na⁺, K⁺, or the free acid), which governs solubility, crystallinity, and coordination behavior; and (iii) the carboxylate anchor at the oxadiazole 2-position, which, in concert with the lithium ion, determines chelation geometry and thermal stability [1]. Literature evidence from a structurally analogous oxadiazole series demonstrates that the 2,6-difluorophenyl substitution pattern can increase target binding potency by over 19-fold relative to the 2-fluorophenyl analog (IC₅₀ 1.51 µM vs. >30 µM) in a defined enzymatic assay [2]. Class-level evidence further indicates that lithium carboxylate salts often exhibit higher aqueous solubility and distinct crystal packing compared to their sodium or potassium counterparts . These differences mean that procurement decisions based solely on the oxadiazole core without considering the specific substitution pattern and salt form risk selecting a compound with quantitatively inferior performance for the intended application scenario.

Product-Specific Quantitative Differentiation Evidence: Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate vs. Closest Analogs


2,6-Difluorophenyl vs. Mono- and Di-Fluoro Analogs: >19-Fold Improvement in Target Binding Potency for the Ortho,Ortho-Disubstituted Pattern

In a structurally related 1,3,4-oxadiazole-containing compound series, the 2,6-difluorophenyl-substituted derivative (Compound 12a) exhibited an IC₅₀ of 1.51 µM, whereas the 2-fluorophenyl analog (Compound 12c) showed less than 50% inhibition at the highest tested concentration (30 µM, reported as IC₅₀ >30 µM) [1]. This represents a >19.9-fold improvement in binding potency attributable solely to the ortho,ortho-difluoro substitution topology. Importantly, the 2,4-difluorophenyl isomer (Compound 12e, IC₅₀ = 2.33 µM) was approximately 1.5-fold less potent than the 2,6-isomer, underscoring the critical contribution of the specific fluorine substitution geometry rather than simply the total fluorine count [1].

Structure-Activity Relationship Medicinal Chemistry Oxadiazole SAR

Lithium Salt vs. Free Carboxylic Acid: Increased Hydrogen-Bond Acceptor Count and Counter-Cation Availability for Coordination Chemistry Applications

The lithium salt form (CAS 1909309-73-4, molecular formula C₉H₃F₂LiN₂O₃) differs from the parent free acid 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid (CAS 1537307-77-9, molecular formula C₉H₄F₂N₂O₃) in three computable properties relevant to procurement decisions: (i) the lithium salt has a formal hydrogen-bond donor count of 0, versus 1 for the free acid, eliminating carboxyl O–H donor capacity and potentially altering crystal packing and solubility in aprotic solvents [1]; (ii) the anionic carboxylate oxygen atoms in the salt form carry a full negative charge delocalized over two oxygen centers, providing a stronger coordination motif for metal centers compared to the neutral, protonated acid ; (iii) the lithium cation itself may participate in further coordination, offering a pre-installed Lewis acidic site absent in the free acid form [2]. No head-to-head solubility or stability data for these two forms of this specific compound have been identified in the public domain as of the search date; this evidence therefore relies on class-level inference from general carboxylate salt chemistry.

Coordination Chemistry Salt Selection Crystal Engineering

2,6-Difluorophenyl Lithium Carboxylate vs. Lithium 5-Cyclopropyl-1,3,4-oxadiazole-2-carboxylate: Differentiated Electron-Withdrawing Character for Electrochemical and Optoelectronic Tuning

The 2,6-difluorophenyl substituent (Hammett σₘ ≈ 0.34 per fluorine) exerts a substantially stronger electron-withdrawing effect than the cyclopropyl group, which is weakly electron-donating by induction. This difference is expected to lower the LUMO energy of the oxadiazole core and shift the reduction potential to less negative values [1]. In the broader context of 1,3,4-oxadiazole electrochemistry, perfluorinated oxadiazoles have been explicitly investigated as precursors for conducting salts in lithium-ion batteries, where electron-deficient heterocycles contribute to improved anodic stability [2]. Although direct cyclic voltammetry data for the specific lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate compound have not been published, the class-level inference is that the 2,6-difluorophenyl derivative should exhibit a more positive reduction potential and greater oxidative stability compared to the cyclopropyl-substituted analog (Lithium 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylate, CAS 1523571-22-3), which is marketed primarily for battery electrolyte applications .

Electron-Withdrawing Group LUMO Energy Electrochemical Stability

Known Data Gap: Absence of Direct Comparative In Vitro, In Vivo, or Electrochemical Data for the Title Compound

An exhaustive search of PubMed, Google Scholar, SciFinder, Google Patents, PubChem, and major vendor databases (excluding benchchems, molecule, evitachem, vulcanchem per user directive) conducted up to May 2026 did not identify any primary research article, patent example, or technical datasheet that reports direct head-to-head quantitative data—such as parallel IC₅₀ panels, comparative solubility curves, thermal gravimetric analysis, cyclic voltammograms, or pharmacokinetic parameters—for Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate (CAS 1909309-73-4) versus a named comparator compound within the same experimental study [1]. The compound appears in vendor catalogs as a research chemical (purity ≥95%) but lacks a peer-reviewed characterization beyond basic computed physicochemical descriptors . Consequently, the quantitative differentiation evidence presented in Section 3 for Items 1, 2, and 3 relies on structurally analogous compound series (Evidence Item 1: direct head-to-head comparison within an oxadiazole SAR study), class-level salt-form principles (Evidence Item 2), and class-level electronic structure inferences (Evidence Item 3). This data gap constitutes a known limitation and should be considered in procurement decisions where quantitative performance specifications are mandatory.

Data Scarcity Research Opportunity Procurement Caution

Recommended Research and Industrial Application Scenarios for Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate Based on Available Differentiation Evidence


Medicinal Chemistry: SAR Probe for 2,6-Difluorophenyl Oxadiazole Pharmacophores

The compound is most appropriately procured as a building block or reference standard within a medicinal chemistry SAR campaign targeting enzymes where the 2,6-difluorophenyl-oxadiazole motif has demonstrated potency advantages. As evidenced by a >19-fold improvement in IC₅₀ for the 2,6-difluorophenyl analog over the 2-fluorophenyl analog in a related enzymatic assay [1], the lithium carboxylate salt provides a pre-formed, readily weighable form of the 2,6-difluorophenyl oxadiazole-2-carboxylate scaffold. Researchers can directly use this salt in amide coupling or esterification reactions to generate compound libraries without the need for separate in situ salt formation. The lithium counterion is generally compatible with downstream biological assay conditions following dilution or buffer exchange.

Coordination Chemistry and MOF Synthesis: Pre-Deprotonated Ditopic Ligand with Li⁺ Node

The lithium carboxylate form eliminates the requirement for base-mediated deprotonation of the free carboxylic acid prior to metal-coordination reactions. The oxadiazole nitrogen atoms and the carboxylate oxygen atoms provide a multidentate coordination environment [2], while the lithium cation can serve as a templating agent or a secondary metal node in heterometallic framework construction. In contrast to the free acid (CAS 1537307-77-9), which would require an additional deprotonation step and the introduction of a separate cation source, the target compound supplies both the anionic ligand and the cation in a single stoichiometric package. This scenario is supported by class-level inference from coordination polymer literature but has not been experimentally validated for this specific compound.

Electrolyte Additive Research: Electron-Deficient Oxadiazole for High-Voltage Lithium Battery Electrolytes

The 2,6-difluorophenyl substituent confers a stronger electron-withdrawing character than alkyl- or cyclopropyl-substituted oxadiazole lithium salts (e.g., CAS 1523571-22-3), which are currently marketed for battery electrolyte applications . This electron deficiency is predicted to lower the HOMO energy and improve oxidative stability at high cathode potentials. Perfluorinated 1,3,4-oxadiazoles have been explicitly investigated as precursors for conducting salts in lithium-ion batteries [3]. Procurement for this application is recommended only as an exploratory research tool pending experimental determination of ionic conductivity, electrochemical stability window, and compatibility with standard carbonate-based electrolyte solvents. This scenario is based on class-level electrochemical inference and has not been experimentally confirmed for the title compound.

Analytical Reference Standard: CAS 1909309-73-4 for Method Development and Library Enumeration

Given its defined CAS number, molecular formula (C₉H₃F₂LiN₂O₃), monoisotopic mass (232.02717672 Da), and commercial availability at ≥95% purity , the compound can serve as an authentic reference standard for HPLC, LC-MS, or NMR method development in workflows that involve 1,3,4-oxadiazole-2-carboxylate derivatives. For procurement officers maintaining compound management systems, the unambiguous registration of CAS 1909309-73-4 ensures traceability distinct from the free acid (CAS 1537307-77-9) and other lithium oxadiazole carboxylate salts. This scenario does not require quantitative differentiation against analogs but leverages the compound's well-defined identity parameters as documented in PubChem [2].

Quote Request

Request a Quote for Lithium 5-(2,6-difluorophenyl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.